molecular formula C11H12BrNO2 B8292650 (8-Bromo-2,2-dimethyl-2H-pyrano[2,3-c]pyridin-6-yl)methanol

(8-Bromo-2,2-dimethyl-2H-pyrano[2,3-c]pyridin-6-yl)methanol

Cat. No. B8292650
M. Wt: 270.12 g/mol
InChI Key: WAAPKSSMIKBIQO-UHFFFAOYSA-N
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Patent
US09062072B2

Procedure details

A solution of 31 (700 mg, 2.5 mmol) in toluene (10 mL) was subjected to microwave irradiation (200 W, 120° C.) for 1 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under vacuum and the residue purified by column chromatography (silica gel, EA:Hex 1:3-1:2). Yield: 500 mg, 70%. 1H NMR (CDCl3): δ 6.88 (s, 1H), 6.28 (d, J=10 Hz, 1H), 5.90 (d, J=9.6 Hz, 1H), 4.63 (s, 2H), 1.51 ppm (s, 6H).
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[O:10][C:11]([CH3:15])([C:13]#[CH:14])[CH3:12]>C1(C)C=CC=CC=1>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]2[CH:14]=[CH:13][C:11]([CH3:15])([CH3:12])[O:10][C:3]=12

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)CO)OC(C)(C#C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, EA:Hex 1:3-1:2)

Outcomes

Product
Name
Type
Smiles
BrC=1N=C(C=C2C1OC(C=C2)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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